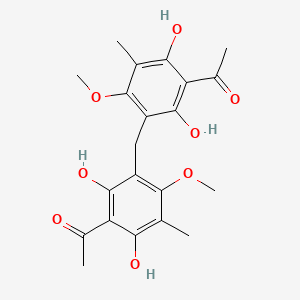

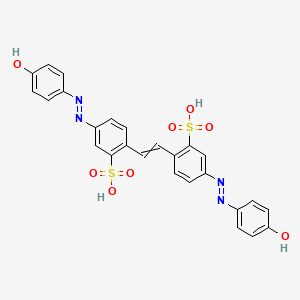

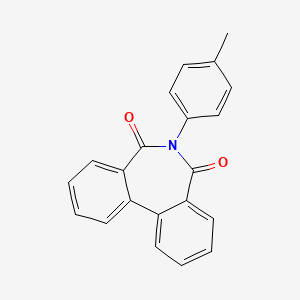

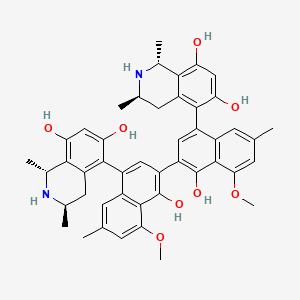

Michellamine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

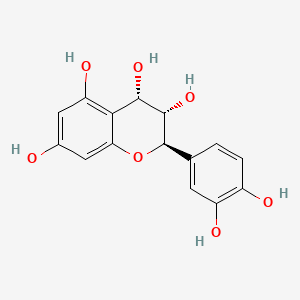

Michellamine B is a natural product found in Ancistrocladus robertsoniorum, Triphyophyllum peltatum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anti-HIV Properties

Michellamine B, a natural plant alkaloid, has demonstrated significant activity against human immunodeficiency viruses (HIV) 1 and 2. Its mechanisms include inhibiting HIV reverse transcriptase (RT) activity and HIV-induced cellular fusion and syncytium formation, thereby preventing viral propagation. This alkaloid also shows inhibitory effects on human DNA polymerases alpha and beta, which are crucial in DNA replication and repair processes (Definitions, 2020).

Structural and Computational Analysis

Michellamine B's structure and properties have been extensively studied through computational methods. A conformational study of Michellamine A (related to Michellamine B) in various solvents highlighted the influence of intramolecular hydrogen bonds and the orientations of different moieties on its stability and properties. These studies provide insights into the molecule's behavior and potential applications (Mammino & Bilonda, 2017).

Anticancer Potential

Research has also explored Michellamine B's potential in cancer treatment. A study identified Michellamines A6 and A7, along with other mono- and dimeric alkaloids, for their antiausterity activities against pancreatic cancer cells. These compounds exhibited cytotoxicities against cancer cells under nutrient-deprived conditions, suggesting their potential as anticancer agents (Lombe et al., 2018).

Antimicrobial Applications

In addition to its antiviral properties, Michellamine B has been identified as an inhibitor of phospho-MurNAc-pentapeptide translocase MraY, a key enzyme in bacterial peptidoglycan synthesis. This finding implies its potential use as an antimicrobial agent, effective against bacteria like Escherichia coli and Bacillus subtilis (Mihalyi et al., 2014).

Synthetic Analogs and Drug Development

Efforts in synthesizing Michellamine B analogs have been significant, with studies exploring efficient asymmetric Suzuki-Miyaura coupling reactions. These syntheses contribute to understanding Michellamine B's structural requirements for biological activity and pave the way for developing novel therapeutic agents (Xu et al., 2014).

Propiedades

Número CAS |

143168-23-4 |

|---|---|

Nombre del producto |

Michellamine B |

Fórmula molecular |

C46H48N2O8 |

Peso molecular |

756.9 g/mol |

Nombre IUPAC |

(1R,3R)-5-[3-[4-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m1/s1 |

Clave InChI |

GMLBVLXDRNJFGR-MOUTVQLLSA-N |

SMILES isomérico |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

SMILES canónico |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Otros números CAS |

143168-23-4 |

Sinónimos |

michellamine A michellamine B michellamine C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.